molecular formula C19H14BrNO5 B214158 METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE

METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE

Cat. No.: B214158
M. Wt: 416.2 g/mol
InChI Key: VTGNRSPNYPQOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a bromine atom, a chromenyl group, and an anilinoacetate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the chromenyl core, which can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate is then subjected to further reactions to introduce the anilinoacetate and bromine functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The chromenyl and anilinoacetate moieties can participate in redox reactions.

    Condensation Reactions: The compound can form new bonds with other molecules through condensation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the chromenyl group can produce a chromone derivative.

Scientific Research Applications

Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[N-(4-BROMOPHENYL)-1-(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The anilinoacetate moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate is unique due to its combination of a bromine atom, a chromenyl group, and an anilinoacetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H14BrNO5

Molecular Weight

416.2 g/mol

IUPAC Name

methyl 2-(4-bromo-N-(2-oxochromene-3-carbonyl)anilino)acetate

InChI

InChI=1S/C19H14BrNO5/c1-25-17(22)11-21(14-8-6-13(20)7-9-14)18(23)15-10-12-4-2-3-5-16(12)26-19(15)24/h2-10H,11H2,1H3

InChI Key

VTGNRSPNYPQOSP-UHFFFAOYSA-N

SMILES

COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)Br)C(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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